molecular formula C21H25FN2O4S B11128805 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B11128805
M. Wt: 420.5 g/mol
InChI Key: MCHJJHUYVLALEN-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is an organic compound with a complex structure It features a sulfonamide group, a fluorophenyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethoxy group: This step involves the reaction of the azepane derivative with an ethoxy-containing reagent, often under reflux conditions.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the fluorophenyl group: This step involves the coupling of the intermediate with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and bacterial infections.

    Material Science: The compound is explored for its use in the development of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The fluorophenyl group enhances the compound’s binding affinity to its target, while the azepane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-cyclohexyl-3-methylbenzenesulfonamide
  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide
  • 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C21H25FN2O4S/c1-16-14-19(29(26,27)23-18-8-6-17(22)7-9-18)10-11-20(16)28-15-21(25)24-12-4-2-3-5-13-24/h6-11,14,23H,2-5,12-13,15H2,1H3

InChI Key

MCHJJHUYVLALEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N3CCCCCC3

Origin of Product

United States

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